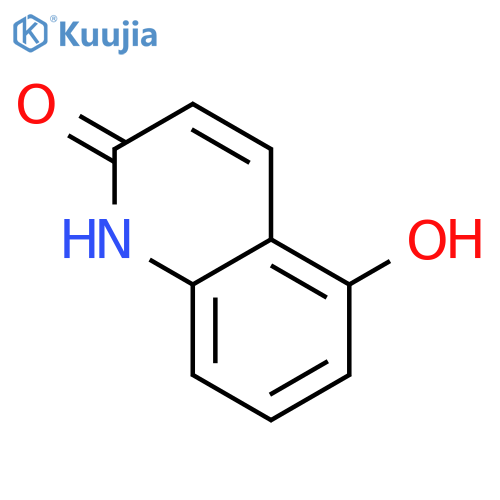Cas no 31570-97-5 (5-Hydroxyquinolin-2(1H)-one)

5-Hydroxyquinolin-2(1H)-one structure
商品名:5-Hydroxyquinolin-2(1H)-one
5-Hydroxyquinolin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 5-Hydroxyquinolin-2(1H)-one
- (2(1H)-Quinolinone,5-hydroxy-)
- 2(1H)-Quinolinone,5-hydroxy-
- 5-hydroxy-1H-quinolin-2-one
- 5-Hydroxy-2(1H)-quinilinone
- 5-HYDROXY-2(1H)-QUINOLINONE
- 5-hydroxy-2-quinolone
- 5-Hydroxycarbostyril
- hydroxyquinolinone
- NSC 134652
- DA-0923
- 5-Hydroxy-quinolin-2(1H)-one
- DTXSID40419213
- CHEBI:48995
- Q27121429
- 2(1H)-Quinolinone, 5-hydroxy-
- NSC134652
- 5-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE
- Z1198306810
- quinoline-2,5-diol
- MB02360
- SCHEMBL3874061
- XOXGLLQTNQBDKL-UHFFFAOYSA-N
- 5-hydroxyquinolone
- CS-W004487
- FT-0670096
- SY110039
- AKOS005072168
- EN300-170399
- J-517622
- MFCD02181132
- 5-oxidanyl-1H-quinolin-2-one
- 31570-97-5
- AM807161
- BCP24371
- NSC-134652
- A820913
- DA-06973
- DTXCID70370060
- 5-Hydroxy-2(1H)-quinolone; 5-Hydroxycarbostyril; 5-Hydroxyquinolin-2(1H)-one; NSC 134652
-
- MDL: MFCD02181132
- インチ: InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5,11H,(H,10,12)
- InChIKey: XOXGLLQTNQBDKL-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2=C(C(O)=CC=C2)C=C1
計算された属性
- せいみつぶんしりょう: 161.047678g/mol
- ひょうめんでんか: 0
- XLogP3: 1
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 161.047678g/mol
- 単一同位体質量: 161.047678g/mol
- 水素結合トポロジー分子極性表面積: 49.3Ų
- 重原子数: 12
- 複雑さ: 225
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.337±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: >300°C
- ふってん: 402.4°C at 760 mmHg
- フラッシュポイント: 197.2°C
- 屈折率: 1.639
- ようかいど: 微溶性(2.4 g/l)(25ºC)、
- PSA: 53.09000
- LogP: 1.23370
5-Hydroxyquinolin-2(1H)-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
-
危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 危険レベル:IRRITANT
5-Hydroxyquinolin-2(1H)-one 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
5-Hydroxyquinolin-2(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM124920-1g |
5-hydroxyquinolin-2(1H)-one |
31570-97-5 | 97% | 1g |
$290 | 2023-02-16 | |
| Enamine | EN300-170399-0.5g |
5-hydroxy-1,2-dihydroquinolin-2-one |
31570-97-5 | 95.0% | 0.5g |
$36.0 | 2025-03-21 | |
| eNovation Chemicals LLC | Y1196819-1g |
5-Hydroxyquinolin-2(1H)-one |
31570-97-5 | 95% | 1g |
$450 | 2023-09-01 | |
| Enamine | EN300-170399-0.25g |
5-hydroxy-1,2-dihydroquinolin-2-one |
31570-97-5 | 95.0% | 0.25g |
$23.0 | 2025-03-21 | |
| Enamine | EN300-170399-10.0g |
5-hydroxy-1,2-dihydroquinolin-2-one |
31570-97-5 | 95.0% | 10.0g |
$370.0 | 2025-03-21 | |
| TRC | H953325-250 mg |
5-Hydroxyquinolin-2(1H)-one |
31570-97-5 | 250MG |
170.00 | 2021-08-04 | ||
| Chemenu | CM124920-10g |
5-hydroxyquinolin-2(1H)-one |
31570-97-5 | 97% | 10g |
$1421 | 2021-08-05 | |
| TRC | H953325-5g |
5-Hydroxyquinolin-2(1H)-one |
31570-97-5 | 5g |
$1212.00 | 2023-05-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H192683-10g |
5-Hydroxyquinolin-2(1H)-one |
31570-97-5 | 97% | 10g |
¥10170.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H192683-50mg |
5-Hydroxyquinolin-2(1H)-one |
31570-97-5 | 97% | 50mg |
¥89.90 | 2023-09-02 |
5-Hydroxyquinolin-2(1H)-one 関連文献
-
Sebastian O. Simonetti,Enrique L. Larghi,Teodoro S. Kaufman Nat. Prod. Rep. 2016 33 1425
31570-97-5 (5-Hydroxyquinolin-2(1H)-one) 関連製品
- 87-17-2(Salicylanilide)
- 132-68-3(Naphthol AS-BO)
- 483-63-6(Crotamiton)
- 92-77-3(Naphtol AS)
- 120-37-6(3-Ethylamino-p-cresol)
- 160893-04-9(5-Methoxyquinolin-2(1H)-one)
- 135-61-5(3-Hydroxy-2'-methyl-2-naphthanilide)
- 135-64-8(3-Hydroxy-N-2-naphthyl-2-naphthamide)
- 526-18-1(osalmid)
- 86-95-3(2,4-Quinolinediol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:31570-97-5)5-Hydroxyquinolin-2(1H)-one

清らかである:99%
はかる:5g
価格 ($):356.0